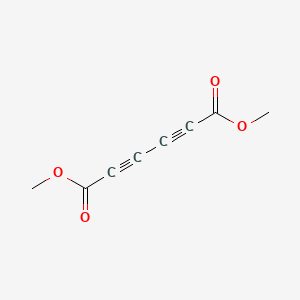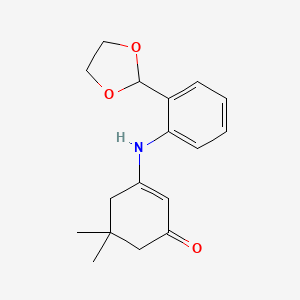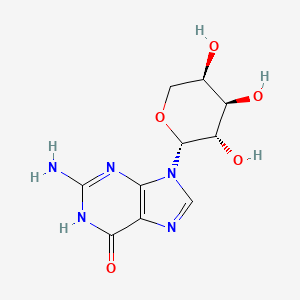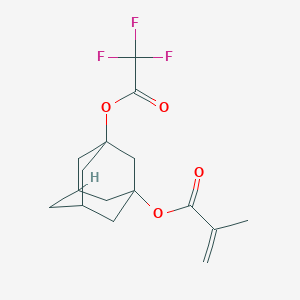
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate is an organic compound with the molecular formula C16H19F3O4. It is a methacrylate ester derivative that features a trifluoroacetoxy group attached to an adamantyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroacetoxy)adamantyl methacrylate typically involves the esterification of 3-hydroxyadamantyl methacrylate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The trifluoroacetoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Polymerization: Polymers with trifluoroacetoxyadamantyl side chains.
Hydrolysis: 3-hydroxyadamantyl methacrylate and trifluoroacetic acid.
Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating medical devices and implants that require high durability and resistance to degradation.
Industry: Utilized in the production of coatings, adhesives, and sealants that benefit from its excellent adhesion properties and resistance to harsh environments.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroacetoxy)adamantyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The trifluoroacetoxy group enhances the compound’s reactivity and stability, making it suitable for various applications. The adamantyl moiety provides rigidity and bulkiness, contributing to the overall stability and performance of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
Uniqueness
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate is unique due to the presence of both the trifluoroacetoxy group and the adamantyl moiety. This combination imparts exceptional thermal stability, chemical resistance, and mechanical strength to the polymers derived from this compound. The bulky adamantyl group also provides steric hindrance, which can influence the polymerization process and the properties of the resulting polymers.
Properties
Molecular Formula |
C16H19F3O4 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroacetyl)oxy-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H19F3O4/c1-9(2)12(20)22-14-4-10-3-11(5-14)7-15(6-10,8-14)23-13(21)16(17,18)19/h10-11H,1,3-8H2,2H3 |
InChI Key |
IFQIRMUQMHBSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
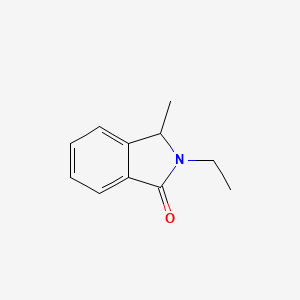
![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)
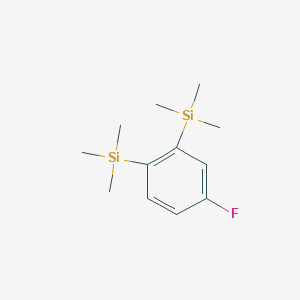
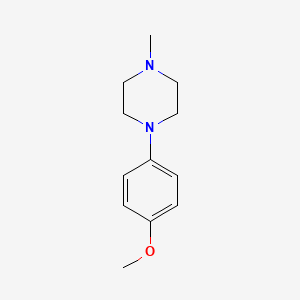
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
